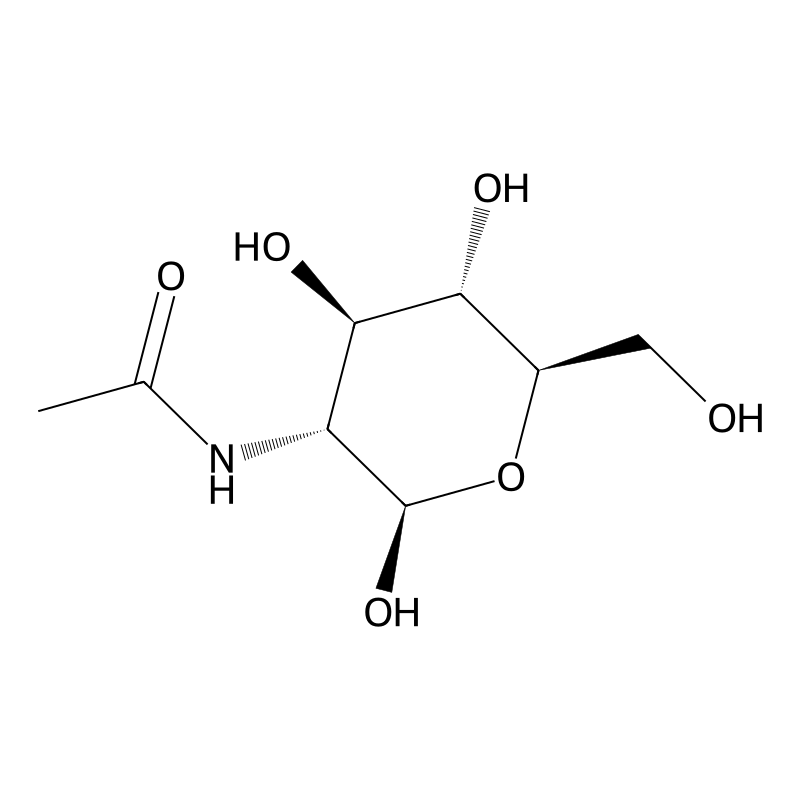

N-ACETYL-beta-D-GLUCOSAMINE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

N-Acetyl-beta-D-glucosamine, commonly known as N-acetyl-D-glucosamine, is an amide derivative of the monosaccharide glucose. It is characterized by the presence of an acetyl group attached to the amino group of glucosamine, resulting in a secondary amide structure. This compound plays a significant role in various biological processes and is a vital component of chitin, which forms the exoskeletons of arthropods and is also found in fungal cell walls. The chemical formula for N-acetyl-beta-D-glucosamine is and it has a molecular weight of approximately 221.21 g/mol .

N-Acetyl-beta-D-glucosamine exhibits diverse biological activities. It is involved in the synthesis of glycoproteins and glycolipids, contributing to cellular communication and structural integrity. The compound has been shown to inhibit elastase release from human polymorphonuclear leukocytes, suggesting potential anti-inflammatory properties . Moreover, it plays a role in the regulation of O-GlcNAcylation, a post-translational modification that affects protein function and signaling pathways, particularly in response to stress .

Several methods exist for synthesizing N-acetyl-beta-D-glucosamine:

- Chemical Synthesis: This involves the acetylation of glucosamine using acetic anhydride or acetyl chloride under acidic conditions.

- Biotechnological Approaches: Enzymatic methods utilizing specific glycosyltransferases can produce N-acetyl-beta-D-glucosamine from simpler sugar precursors.

- Extraction from Natural Sources: It can also be extracted from chitinous materials such as crustacean shells or fungal cell walls.

Each method offers different advantages regarding yield, purity, and environmental impact.

N-Acetyl-beta-D-glucosamine has numerous applications across various fields:

- Pharmaceuticals: It is used in formulations for treating osteoarthritis and other joint disorders due to its role in cartilage health .

- Cosmetics: Its moisturizing properties make it a common ingredient in skincare products.

- Food Industry: As a food additive, it serves as a thickening agent and stabilizer.

- Biotechnology: It is utilized in research for studying glycosylation processes and cell signaling pathways.

Studies have shown that N-acetyl-beta-D-glucosamine interacts with various biological molecules:

- It can modulate the activity of enzymes involved in carbohydrate metabolism.

- Research indicates its potential role in enhancing synaptic plasticity by affecting neuropeptide degradation .

- Interaction with immune cells suggests it may influence inflammatory responses and immune system modulation .

Several compounds are similar to N-acetyl-beta-D-glucosamine, each with unique properties:

N-Acetyl-beta-D-glucosamine stands out due to its specific structural configuration and its significant role in biological systems as both a building block for complex carbohydrates and a modulator of cellular functions.

Physical Description

XLogP3

UNII

Other CAS

Associated Chemicals

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Chitin (poly-N-acetyl-glucosamine) is one of the most common polymers found in nature. Structurally, it is related to cellulose, which consists of long chains of glucose molecules linked to each other. In chitin, the building block of the chains is a slightly modified form of glucose. ...Chitin is present in the shells of all crustaceans and insects, and in certain other organisms including many fungi, algae, and yeast. Commercially, chitin is isolated from the shells of crustaceans after the edible parts have been removed.

It is estimated that about 100X10+9 metric tons of chitin are produced every year on earth. ... At present, the major industrial source of chitin and chitosan are the shells of crabs and shrimps.